2-(Oxan-4-yl)propan-2-ol
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Overview
Description
2-(Oxan-4-yl)propan-2-ol is an organic compound with the molecular formula C8H16O2. It is a secondary alcohol with a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)propan-2-ol typically involves the reaction of tetrahydropyran with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the acetone to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the substituent introduced, such as halides or amines.
Scientific Research Applications
2-(Oxan-4-yl)propan-2-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)propan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The tetrahydropyran ring provides a rigid structure that can interact with enzymes and other biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
2-Tetrahydropyranyl ethers: Derivatives of tetrahydropyran used as protecting groups in organic synthesis.
4-Methyl-2-(2-methylpropyl)oxan-4-ol: A similar compound with a different substituent on the tetrahydropyran ring.
Uniqueness
2-(Oxan-4-yl)propan-2-ol is unique due to its specific structure, which combines a tetrahydropyran ring with a secondary alcohol. This combination provides unique reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
2-(oxan-4-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2,9)7-3-5-10-6-4-7/h7,9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYOMTKXFBGPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCOCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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